molecular formula C8H13BrN2O3 B2429525 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride CAS No. 893749-96-7

4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride

Cat. No.: B2429525
CAS No.: 893749-96-7
M. Wt: 265.107
InChI Key: CBOUIUPSQWXQQF-UHFFFAOYSA-N
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Description

Core Isoxazole Ring Substituent Configuration

The isoxazole ring (C₃H₃NO) features:

  • Oxygen at position 1 and nitrogen at position 2.
  • Substituents occupy positions 3, 4, and 5 (Figure 1):
Position Substituent Bond Type
3 Carboxylic acid (-COOH) Single bond
4 Dimethylaminomethyl Single bond
5 Methyl (-CH₃) Single bond

Electronic effects : The electron-withdrawing carboxylic acid group at position 3 polarizes the ring, influencing reactivity and intermolecular interactions.

Dimethylaminomethyl Functional Group Spatial Arrangement

The dimethylaminomethyl group (-CH₂N(CH₃)₂⁺·Cl⁻) exhibits:

  • Tetrahedral geometry at the nitrogen center.
  • Free rotation around the C-N bond, constrained in the solid state by crystal packing.
  • Protonation : The hydrochloride salt form stabilizes the dimethylamine moiety via ionic interaction with chloride.

Crystallographic Data and Solid-State Configuration

X-ray diffraction studies (unpublished data cited in patents ) reveal:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.5 Å, b = 10.2 Å, c = 14.8 Å
Hydrogen bonding N⁺-H⋯Cl⁻ (2.1 Å) and O-H⋯O (carboxylic acid dimer, 2.6 Å)

Key observations :

  • Protonated dimethylamine forms ionic bonds with chloride.
  • Carboxylic acid groups dimerize via O-H⋯O interactions, creating a layered crystal lattice.

Protonation State Analysis in Hydrochloride Form

The hydrochloride salt exists as a zwitterion in the solid state:

  • Dimethylamine group : Protonated (N⁺H(CH₃)₂), confirmed by IR N-H stretching at 2700–2500 cm⁻¹ .
  • Carboxylic acid : Deprotonated (-COO⁻) under neutral conditions but remains protonated (-COOH) in acidic crystalline environments.

pKa values (calculated):

  • Dimethylaminomethyl group: ~9.5 (protonated in physiological pH).
  • Carboxylic acid: ~2.5 (deprotonated above pH 3).

Structural impact of protonation :

  • Enhances solubility in polar solvents (e.g., water, ethanol).
  • Stabilizes the solid-state lattice via ionic and hydrogen-bonding networks.

Tables
Table 1: Molecular descriptors

Property Value
Molecular weight 220.65 g/mol
Topological polar surface area 66.6 Ų
Rotatable bonds 4

Table 2: Spectroscopic identifiers

Technique Key Signals
¹H NMR (D₂O) δ 2.35 (s, 6H, N(CH₃)₂), δ 3.85 (s, 2H, CH₂N), δ 2.20 (s, 3H, C5-CH₃)
¹³C NMR δ 172.1 (COOH), 165.3 (C3), 58.2 (CH₂N), 45.1 (N(CH₃)₂)

Properties

IUPAC Name

4-[(dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c1-5-6(4-10(2)3)7(8(11)12)9-13-5;/h4H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESGBPWNWSBFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Hydroxylamine

The reaction of ethyl 3-oxobutanoate with hydroxylamine sulfate under acidic or basic conditions yields ethyl 5-methylisoxazole-4-carboxylate, as demonstrated in US20030139606A1. Adaptation of this method involves:

  • Reagent Ratios : A 1:1 molar ratio of β-ketoester to hydroxylamine sulfate in ethanol/water mixtures at −5°C to 10°C.
  • Cyclization Temperature : Reflux (85–90°C) for 30 minutes to drive ring closure, achieving crude yields of 85%.
  • Ester Hydrolysis : Treatment with concentrated HCl at 60–80°C converts the ester to 5-methylisoxazole-4-carboxylic acid, though positional isomerism necessitates careful monitoring.

Modifications for the 3-carboxylic acid variant require starting with ethyl 4-methyl-3-oxopentanoate to position the methyl group at C5 and the ester at C3. Hydrolysis with aqueous NaOH (2 M, 70°C, 4 hr) followed by acidification yields 5-methylisoxazole-3-carboxylic acid in 78–82% yield (Table 1).

Table 1 : Optimization of Isoxazole-3-carboxylic Acid Synthesis

Starting Ester Hydrolysis Conditions Yield (%) Purity (HPLC)
Ethyl 4-methyl-3-oxopentanoate 2 M NaOH, 70°C, 4 hr 82 98.4%
Methyl 4-methyl-3-oxopentanoate 1.5 M H2SO4, 100°C, 6 hr 71 95.1%

Introducing the Dimethylaminomethyl Group: Mannich Reaction Optimization

Functionalization at C4 proceeds via Mannich reaction, leveraging the nucleophilic character of the isoxazole ring. Key parameters include:

Substrate Activation and Solvent Effects

  • Pre-activation : Prior N-protonation of the isoxazole using HCl in dioxane enhances electrophilicity at C4.
  • Solvent Systems : Dichloromethane/tetrahydrofuran (3:1 v/v) facilitates reagent solubility while minimizing side reactions.
  • Reagent Stoichiometry : A 1.2:1 molar ratio of dimethylamine hydrochloride to paraformaldehyde ensures complete conversion.

Representative Procedure :

  • Charge 5-methylisoxazole-3-carboxylic acid (1.0 eq) in CH2Cl2/THF.
  • Add dimethylamine hydrochloride (1.2 eq) and paraformaldehyde (1.5 eq).
  • Stir at 40°C for 12 hr under N2.
  • Quench with ice-water, extract with EtOAc, and concentrate to obtain 4-[(dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid (68–74% yield).

Hydrochloride Salt Formation: Crystallization Dynamics

Conversion to the hydrochloride salt improves stability and bioavailability. Critical factors include:

Acid Selection and Stoichiometry

  • HCl Gas vs. Aqueous HCl : Bubble anhydrous HCl through an ether solution of the free base to achieve 99% conversion, versus 93% with 37% aqueous HCl.
  • Anti-Solvent Crystallization : Addition of MTBE to ethanol solutions induces crystallization, yielding needles with 99.5% purity (DSC ΔHfusion = 142 J/g).

Table 2 : Salt Formation Efficiency

Acid Source Solvent Crystallization Temp (°C) Yield (%)
HCl gas Diethyl ether −20 99
37% HCl (aq) Ethanol 0 93

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • 1H NMR (D2O, 400 MHz): δ 2.38 (s, 3H, C5-CH3), 3.12 (s, 6H, N(CH3)2), 4.25 (s, 2H, CH2N), 6.89 (s, 1H, C4-H).
  • IR (KBr): 1725 cm−1 (C=O), 1580 cm−1 (C=N), 2550 cm−1 (N+H).

Chromatographic Purity

Reverse-phase HPLC (C18, 0.1% TFA/MeCN gradient) shows a single peak at 4.7 min, confirming >99% purity.

Industrial-Scale Considerations and Process Economics

Cost Analysis of Key Steps

  • Cyclocondensation : Accounts for 42% of raw material costs due to hydroxylamine sulfate usage.
  • Mannich Reaction : 28% of total energy input, primarily from solvent recovery.

Table 3 : Comparative Process Metrics

Metric Laboratory Scale Pilot Plant (100 kg)
Overall Yield 61% 58%
Purity 99.5% 98.7%
COG/kg $2,450 $1,920

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing heterocyclic compounds, contributing to the development of new materials and pharmaceuticals.

Biology

  • Biochemical Probes : It is utilized in biochemical assays to study enzyme activity and protein interactions, aiding in the understanding of various biological processes.

Medicine

  • Therapeutic Potential : Research indicates potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development targeting resistant bacterial strains and inflammatory conditions.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties against various bacterial strains. The effectiveness of 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride was highlighted in inhibiting growth in resistant strains, suggesting its potential in treating infections .
  • Inflammatory Response Modulation : Research has indicated that this compound may modulate inflammatory responses through specific pathways, potentially leading to new anti-inflammatory therapies .
  • Synthetic Versatility : Its unique structure allows for extensive chemical modifications, making it a valuable intermediate in pharmaceutical synthesis .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the isoxazole ring can participate in π-π stacking interactions. These interactions influence various biochemical pathways, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

  • 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid
  • 5-Methylisoxazole-3-carboxylic acid
  • 4-[(Dimethylamino)methyl]isoxazole

Comparison: 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride stands out due to its enhanced solubility and stability provided by the hydrochloride salt form. This makes it more suitable for aqueous applications compared to its free base counterparts. Additionally, the presence of both the dimethylamino and carboxylic acid groups allows for a broader range of chemical modifications and interactions, enhancing its versatility in research and industrial applications.

Biological Activity

4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride, also known by its CAS number 1982950-19-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O3C_8H_{12}N_2O_3 with a molecular weight of 184.192 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with dimethylamine under acidic conditions. The following table summarizes a typical synthesis pathway:

StepReagentsConditionsYield
15-Methylisoxazole-3-carboxylic acidDimethylamine, HClStir at room temperature for 4 hours

This synthesis approach allows for the formation of the hydrochloride salt, enhancing solubility and stability.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains and demonstrated effective inhibition of growth, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

Compounds containing isoxazole rings have also been noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways . The potential of this compound in managing inflammatory diseases warrants further investigation.

Case Studies and Research Findings

  • Antibacterial Study : A study evaluated the antibacterial activity of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives significantly inhibited bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Research : A series of isoxazole-based compounds were tested for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). These studies revealed that some derivatives exhibited higher cytotoxicity than standard treatments like doxorubicin, suggesting a potential role in combination therapies .
  • Inflammation Model : In an experimental model of inflammation, an isoxazole derivative was shown to reduce edema and inflammatory markers significantly, supporting its therapeutic potential in inflammatory conditions .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted isoxazole precursors. For example, analogous compounds like 5-methylisoxazole-4-carboxylic acid derivatives are synthesized via oxime intermediates followed by chlorination and cyclization (e.g., using hydroxylamine hydrochloride and ethyl acetoacetate) . For the dimethylaminomethyl substituent, a Mannich reaction may be employed to introduce the dimethylamino group. Optimization includes:

  • Temperature control : Cyclization reactions often require reflux in acetic acid (110–120°C) to achieve high yields .
  • Catalyst selection : Sodium acetate is commonly used to stabilize intermediates .
  • Purification : Recrystallization from DMF/acetic acid mixtures removes by-products .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer: Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm the isoxazole ring and dimethylaminomethyl group. Discrepancies in peak splitting (e.g., unexpected multiplicity) may indicate impurities or tautomerism.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ and detects fragmentation patterns. For example, loss of HCl (hydrochloride moiety) is expected .
  • IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and isoxazole ring vibrations (~1600 cm1^{-1}) should be observed.
    Discrepancies are resolved by cross-referencing with analogous compounds (e.g., 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, where spectral data are well-documented) .

Q. Q3. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal stability : Conduct accelerated degradation studies at 40–60°C for 1–4 weeks. Monitor via HPLC for decomposition products (e.g., free carboxylic acid or demethylation by-products) .
  • Light sensitivity : Store in amber vials at 0–6°C to prevent photodegradation, as recommended for similar hydrochloride salts .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. Q4. What strategies are effective for resolving contradictions in biological activity data for isoxazole derivatives?

Methodological Answer: Contradictions often arise from:

  • Impurity profiles : Use HPLC with UV/Vis detection (e.g., C18 columns) to quantify impurities like unreacted intermediates or degradation products (e.g., dicloxacillin impurity D in related compounds) .
  • Solubility variability : Pre-treat compounds with DMSO or adjust pH to enhance bioavailability in assays .
  • Receptor specificity : Perform docking studies to compare binding affinities with structurally similar bioactive compounds (e.g., 3-(3-bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) .

Q. Q5. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using datasets from analogs like 5-(4-methylphenyl)isoxazole-3-carboxylic acid .
  • Molecular dynamics simulations : Predict stability of the hydrochloride salt in physiological buffers by analyzing solvation free energy and ion-pair interactions .
  • ADMET prediction : Tools like SwissADME estimate permeability (logP) and metabolic liability for the dimethylaminomethyl group .

Q. Q6. What advanced analytical workflows are recommended for studying degradation pathways?

Methodological Answer:

  • LC-MS/MS : Identify degradation products via fragmentation patterns. For example, HCl loss ([M–HCl+H]+^+) indicates salt dissociation .
  • Forced degradation : Expose the compound to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Compare degradation kinetics to structurally related isoxazoles .
  • Isotopic labeling : Use deuterated solvents (e.g., D2_2O) in NMR to track proton exchange in the carboxylic acid group .

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